molecular formula C5H12N2S B574821 (Piperazin-1-yl)methanethiol CAS No. 162402-70-2

(Piperazin-1-yl)methanethiol

Cat. No.: B574821
CAS No.: 162402-70-2
M. Wt: 132.225
InChI Key: LISQRWYCVKXSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Piperazin-1-yl)methanethiol is a sulfur-containing organic compound characterized by a methanethiol group (-CH2SH) linked to a piperazine ring. The piperazine moiety introduces two secondary amine groups, conferring basicity and structural rigidity, while the thiol group provides nucleophilic and redox-active properties. Its synthesis often involves alkylation or substitution reactions, as exemplified in the preparation of related piperazine-thiol derivatives (e.g., ).

Properties

CAS No.

162402-70-2

Molecular Formula

C5H12N2S

Molecular Weight

132.225

IUPAC Name

piperazin-1-ylmethanethiol

InChI

InChI=1S/C5H12N2S/c8-5-7-3-1-6-2-4-7/h6,8H,1-5H2

InChI Key

LISQRWYCVKXSIU-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CS

Synonyms

1-Piperazinemethanethiol(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Piperazin-1-yl)methanethiol can be contextualized by comparing it to three categories of analogous compounds: simple thiols, amino acid thiols, and piperazine-containing sulfur derivatives. Key differences in reactivity, biological activity, and applications are outlined below.

Simple Thiols: Methanethiol (CH₃SH)

Property (Piperazin-1-yl)methanethiol Methanethiol
Molecular Weight ~148.25 g/mol (estimated) 48.11 g/mol
Volatility Low (due to piperazine polarity) High (volatile sulfur compound)
Biological Role Synthetic; potential enzyme modulation Natural sulfur cycle intermediate
Toxicity/Inhibition Uncharacterized; piperazine may mitigate toxicity Inhibits methane oxidation in methanotrophs

Key Insight: Methanethiol is a natural metabolite degraded by methanotrophs via methanethiol oxidase (MtoX) to prevent growth inhibition.

Amino Acid Thiols: Cysteine (HSCH₂CH(NH₂)COOH)

Property (Piperazin-1-yl)methanethiol Cysteine
Solubility Moderate in polar solvents High (zwitterionic form)
Reactivity Thiol group; nucleophilic Thiol and amine groups; redox-active
Applications Pharmaceutical synthesis Metabolic pathways, antioxidant

Key Insight : Unlike cysteine, (Piperazin-1-yl)methanethiol lacks a carboxyl group, reducing its zwitterionic behavior. The piperazine ring may enhance binding to hydrophobic pockets in proteins or receptors, as seen in synthetic androgen receptor antagonists (e.g., ).

Piperazine-Containing Sulfur Derivatives

Compound Structure Key Feature
(Piperazin-1-yl)methanethiol Piperazine + methanethiol Free thiol; potential for disulfide bonding
3,5-Dimethyl-4-((((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)thio)isoxazole Piperazine-sulfonyl + thioisoxazole Sulfonyl group enhances stability; used in receptor antagonism

Key Insight : Sulfonyl-containing piperazine derivatives (e.g., ) exhibit greater metabolic stability compared to free thiols like (Piperazin-1-yl)methanethiol. However, the latter’s thiol group offers unique reactivity for covalent interactions, which could be leveraged in prodrug design or enzyme inhibition.

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